Sitamaquine

描述

目前,该药物正在由沃尔特·里德陆军研究所与葛兰素史克公司合作开发,用于治疗内脏利什曼病的潜在治疗方法 。这种化合物在临床试验中显示出前景,并正在研究其治疗这种寄生虫病的有效性和安全性。

准备方法

西塔麦喹的合成涉及多个步骤,从喹啉核的制备开始。合成路线通常包括以下步骤:

喹啉核的形成: 这涉及将合适的先驱体环化以形成喹啉环。

取代反应: 在喹啉环的 8 位引入氨基。

烷基化: 在氨基上添加己胺侧链。

甲氧基化: 在喹啉环的 6 位引入甲氧基.

化学反应分析

西塔麦喹经历了几种类型的化学反应,包括:

氧化: 西塔麦喹可以被氧化形成各种喹啉衍生物。

还原: 西塔麦喹中的硝基可以被还原为氨基。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢气等还原剂以及胺等亲核试剂。这些反应形成的主要产物是各种取代喹啉衍生物。

科学研究应用

Pharmacological Properties

Sitamaquine is characterized by its oral bioavailability and its mechanism of action targeting the respiratory chain of Leishmania parasites. Research indicates that this compound inhibits complex II (succinate dehydrogenase) in the respiratory chain, leading to increased oxidative stress and apoptosis-like death in Leishmania promastigotes. This mechanism is critical for its therapeutic effect against visceral leishmaniasis .

Phase II Clinical Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

- Kenya Study : In a dose-increasing study involving 95 patients with visceral leishmaniasis, this compound was administered at doses ranging from 1.75 to 3.0 mg/kg/day for 28 days. The overall cure rate was reported at 83%, with adverse events primarily consisting of abdominal pain .

- India Study : Another Phase II trial demonstrated similar findings, with this compound showing promising results in terms of both efficacy and safety profiles in diverse populations affected by visceral leishmaniasis .

Pharmacokinetics

The pharmacokinetics of this compound has been extensively studied to optimize dosing regimens. Key findings include:

- Absorption and Distribution : this compound is rapidly absorbed after oral administration, with peak plasma concentrations achieved within hours. The drug's half-life allows for once-daily dosing, enhancing patient compliance .

- Metabolism : this compound is metabolized into desethyl-sitamaquine, which contributes to its overall antileishmanial activity .

Comparative Efficacy

To contextualize the effectiveness of this compound, a comparison with existing treatments such as miltefosine and amphotericin B can be made:

| Drug | Efficacy Rate | Administration Route | Side Effects |

|---|---|---|---|

| This compound | ~83% | Oral | Mild (abdominal pain) |

| Miltefosine | ~95% | Oral | Gastrointestinal issues |

| Amphotericin B | ~90% | Intravenous | Severe (nephrotoxicity) |

作用机制

相似化合物的比较

西塔麦喹在抗利什曼病药物中是独特的,因为它具有口服活性且毒性相对较低。类似的化合物包括:

两性霉素 B: 一种用于治疗利什曼病的多烯类抗真菌药,但毒性更高。

米替福新: 一种用于治疗利什曼病的口服药物,但其疗效因地区而异。

戊胺咪定: 一种用于治疗利什曼病的抗原生动物药物,但需要肠外给药.

西塔麦喹的独特之处在于其口服给药方式,以及在临床试验中与其他治疗方法相比,其副作用更小,效果更佳。

生物活性

Sitamaquine, a synthetic 8-aminoquinoline derivative, is primarily under investigation for its efficacy as an oral treatment for visceral leishmaniasis, a severe parasitic infection caused by Leishmania donovani. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

This compound's biological activity is characterized by its interaction with the membranes of Leishmania parasites. The drug first interacts with the anionic polar head groups of phospholipids in the parasite's membrane, followed by insertion into the lipid bilayer through hydrophobic interactions with acyl chains. This process is energy- and sterol-independent, allowing this compound to accumulate in the cytosol of the parasite .

Once internalized, this compound rapidly accumulates in acidic compartments, particularly in acidocalcisomes, leading to their alkalization. This accumulation is associated with a collapse of the mitochondrial inner membrane potential and increased production of reactive oxygen species (ROS), which contribute to oxidative stress and ultimately trigger apoptosis-like death in Leishmania .

Pharmacokinetics

This compound demonstrates a short elimination half-life of approximately 26 hours . Clinical trials indicate that it can be administered without regard to food intake, which enhances patient compliance. The pharmacokinetic profile has shown that this compound achieves significant plasma concentrations rapidly, with a peak concentration occurring within 2 to 10 hours post-administration .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | ~26 hours |

| Time to peak concentration | 2-10 hours |

| Bioavailability | High |

Clinical Efficacy

Clinical studies have assessed this compound's efficacy against visceral leishmaniasis. A notable Phase II trial in India demonstrated that 82% of patients achieved parasite-negative status by day 14 following treatment with this compound at a dosage of 2 mg/kg/day for 21 days. The overall clinical cure rate at day 180 was reported at 85%, comparable to traditional treatments like amphotericin B (AmB), which had a cure rate of 95% .

Case Study: Efficacy in Clinical Trials

A study involving 120 patients in India indicated that this compound was generally well tolerated, with adverse events reported in only 10% of cases. The most common side effects included vomiting and abdominal pain. Notably, cases of methemoglobinemia were observed in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency, highlighting the need for caution in specific populations .

Safety Profile

The safety profile of this compound has been evaluated alongside its efficacy. In clinical trials, adverse events were relatively low compared to AmB. Common adverse effects included:

- Vomiting : 8%

- Abdominal Pain : ~10%

- Headache : ~10%

- Methemoglobinemia : Reported in G6PD-deficient individuals

Renal adverse effects were noted but primarily at higher dosages (≥2.5 mg/kg/day) and require further investigation .

属性

Key on ui mechanism of action |

The mechanism of plasmodicidal action of sitamaquine is not completely understood. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. |

|---|---|

CAS 编号 |

57695-04-2 |

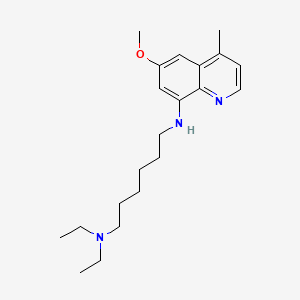

分子式 |

C21H33N3O |

分子量 |

343.5 g/mol |

IUPAC 名称 |

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)hexane-1,6-diamine |

InChI |

InChI=1S/C21H33N3O/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20/h11,13,15-16,22H,5-10,12,14H2,1-4H3 |

InChI 键 |

RVAKDGYPIVSYEU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |

规范 SMILES |

CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC |

外观 |

Solid powder |

Key on ui other cas no. |

57695-04-2 5330-29-0 |

Pictograms |

Corrosive; Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

5330-29-0 (di-hydrochloride) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

8-((6-(diethylamino)hexyl)amino)-6-methoxy-4-methylquinoline 8-(6-diethylaminohexylamino)-6-methoxy-4-methylquinoline dihydrochloride 8-aminoquinoline 8-quinolinamine N,N-diethyl-N'-(6-methoxy-4-methyl-8-quinolinyl)-1,6- hexanediamine sitamaquine WR 006026 WR 6026 WR-006026 WR-6026 WR006026 WR6026 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。